molecular formula C17H20FN3O4S B2625233 2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379978-85-3

2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2625233
CAS No.: 2379978-85-3
M. Wt: 381.42
InChI Key: QDSOQSALUKSDFT-UHFFFAOYSA-N
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Description

2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, a piperidine ring, and a fluorinated methoxybenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorinated methoxybenzenesulfonyl group, and the final coupling with the pyrimidine ring. Common synthetic routes may include:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of Fluorinated Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions.

    Coupling with Pyrimidine Ring: The final step involves the coupling of the modified piperidine with a pyrimidine derivative using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxybenzaldehyde: Shares the fluorinated methoxybenzene moiety.

    Pyrimidine-2,4-diamine derivatives: Similar pyrimidine core structure.

Uniqueness

2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of a fluorinated methoxybenzenesulfonyl group with a piperidine and pyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c1-24-15-6-5-14(18)10-16(15)26(22,23)21-9-2-4-13(11-21)12-25-17-19-7-3-8-20-17/h3,5-8,10,13H,2,4,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSOQSALUKSDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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